6-oxoundec-10-en-2-yl 2,4-dimethoxy-6-(trifluoromethylsulfonyloxy)benzoate
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Overview
Description
rac 2,4-Dimethoxy-6-[[(trifluoromethyl)sulfonyl]oxy]benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester: is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a trifluoromethylsulfonyl group and a benzoic acid ester moiety.
Preparation Methods
The synthesis of rac 2,4-Dimethoxy-6-[[(trifluoromethyl)sulfonyl]oxy]benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester involves multiple steps, typically starting with the preparation of the benzoic acid derivative. The trifluoromethylsulfonyl group is introduced through a sulfonylation reaction, and the esterification is achieved using standard organic synthesis techniques. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
rac 2,4-Dimethoxy-6-[[(trifluoromethyl)sulfonyl]oxy]benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the ester or benzoic acid moiety.
Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .
Scientific Research Applications
rac 2,4-Dimethoxy-6-[[(trifluoromethyl)sulfonyl]oxy]benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of rac 2,4-Dimethoxy-6-[[(trifluoromethyl)sulfonyl]oxy]benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylsulfonyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar compounds to rac 2,4-Dimethoxy-6-[[(trifluoromethyl)sulfonyl]oxy]benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester include:
2,4-Dimethoxybenzoic Acid Esters: These compounds share the benzoic acid ester moiety but lack the trifluoromethylsulfonyl group.
Trifluoromethylsulfonyl Benzoic Acids: These compounds contain the trifluoromethylsulfonyl group but differ in the ester moiety. The uniqueness of rac 2,4-Dimethoxy-6-[[(trifluoromethyl)sulfonyl]oxy]benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester lies in its combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-oxoundec-10-en-2-yl 2,4-dimethoxy-6-(trifluoromethylsulfonyloxy)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27F3O8S/c1-5-6-7-10-15(25)11-8-9-14(2)31-20(26)19-17(30-4)12-16(29-3)13-18(19)32-33(27,28)21(22,23)24/h5,12-14H,1,6-11H2,2-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTDMUVAOYUROZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(=O)CCCC=C)OC(=O)C1=C(C=C(C=C1OS(=O)(=O)C(F)(F)F)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27F3O8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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